CID 78060563

Description

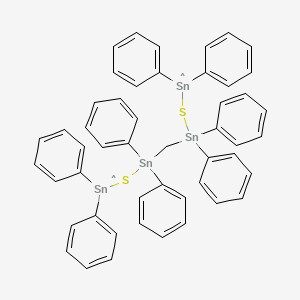

CID 78060563 is a naturally occurring organic compound identified through chromatographic and mass spectrometric analyses. Its chemical structure (Figure 1A) and isolation from CIEO (a natural extract or organism, as inferred from vacuum distillation fractions in Figure 1C) suggest it belongs to the oscillatoxin family, a class of marine-derived polyketides with bioactive properties . Key analytical data include:

Properties

Molecular Formula |

C49H42S2Sn4 |

|---|---|

Molecular Weight |

1169.8 g/mol |

InChI |

InChI=1S/8C6H5.CH2.2S.4Sn/c8*1-2-4-6-5-3-1;;;;;;;/h8*1-5H;1H2;;;;;; |

InChI Key |

MHKPDKLOGYTTSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)S[Sn](C[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)S[Sn](C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of manually operated valves like CID 78060563 involves several steps, including the machining of metal parts, assembly of components, and testing for quality assurance. The specific synthetic routes and reaction conditions for this compound are not typically described in chemical terms, as it is a mechanical device rather than a chemical compound.

Industrial Production Methods

Industrial production of manually operated valves involves precision engineering and manufacturing processes. These processes include:

Machining: Cutting and shaping metal parts to precise dimensions.

Assembly: Putting together various components, such as the rotary switch and detent mechanism.

Testing: Ensuring the valve meets quality standards and operates correctly under specified conditions.

Chemical Reactions Analysis

Since CID 78060563 is a mechanical device, it does not undergo chemical reactions in the traditional sense. the materials used in its construction, such as metals and plastics, may undergo reactions like oxidation or corrosion over time. Common reagents and conditions that could affect these materials include exposure to moisture, acids, or bases.

Scientific Research Applications

Chemistry

In the field of chemistry, manually operated valves like CID 78060563 are used in laboratory setups to control the flow of gases and liquids in experiments. They are essential components in various analytical instruments and reactors.

Biology

In biological research, these valves are used in systems that require precise control of fluid flow, such as in bioreactors and chromatography systems.

Medicine

In medical applications, manually operated valves are used in devices that require controlled delivery of fluids, such as in intravenous therapy and dialysis machines.

Industry

In industrial settings, these valves are used in manufacturing processes that require precise control of fluid flow, such as in chemical processing, food and beverage production, and water treatment .

Mechanism of Action

The mechanism of action for CID 78060563 involves the manual operation of the rotary switch, which controls the flow of fluid through the valve. The detented mechanism ensures that the valve remains in the desired position until manually adjusted. This allows for precise control of fluid flow in various applications.

Comparison with Similar Compounds

Structural and Functional Group Differences

| Property | This compound | Oscillatoxin D (CID 101283546) | 30-Methyl-oscillatoxin D (CID 185389) |

|---|---|---|---|

| Core Structure | Polyketide backbone | Polyketide backbone | Polyketide backbone |

| Functional Groups | Hydroxyl, methyl groups | Hydroxyl, methyl groups | Hydroxyl, 30-methyl substitution |

| Molecular Weight | ~600–650 Da (inferred from GC-MS) | Exact weight not provided | Exact weight not provided |

| Key Modifications | Undefined side chain | Standard oscillatoxin scaffold | Methyl group at position 30 |

Physicochemical Properties

| Property | This compound | CID 101283546 | CID 185389 |

|---|---|---|---|

| Solubility | Moderate polarity (inferred from GC-MS retention time) | Likely similar to this compound | Reduced solubility due to methyl group |

| Chromatographic Behavior | Elutes earlier than CID 185389 (Figure 1B) | Similar to this compound | Longer retention time due to hydrophobicity |

| Collision Cross-Section (CCS) | Not provided | Not provided | Not provided |

The methyl group in CID 185389 likely enhances membrane permeability, a critical factor in bioactivity, though direct pharmacological data are absent in the provided evidence .

Spectroscopic and Analytical Data

- Mass Spectrometry : this compound exhibits a characteristic fragmentation pattern (Figure 1D), with dominant ions at m/z 589.3 (base peak) and 432.1, suggesting cleavage at labile ether or ester bonds. Similar patterns are expected for CID 101283546 and CID 185387.

- GC-MS: this compound’s retention time (Figure 1B) places it between polar and nonpolar oscillatoxin analogs, consistent with its functional group profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.